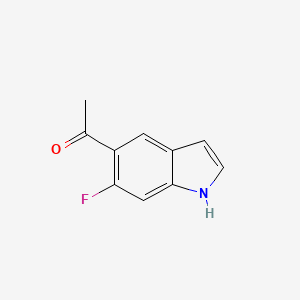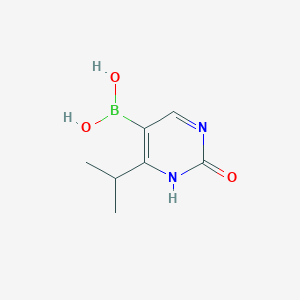
1,8-Difluoronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Difluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 8, and a hydroxyl group is attached at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Difluoronaphthalen-2-ol can be synthesized through several methods. One common approach involves the fluorination of naphthalen-2-ol using fluorinating agents such as Selectfluor™ in the presence of ionic liquids . This method allows for high chemoselectivity and yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions. For example, the crude product of 1,1,7,8-tetrafluoro-1,2-dihydronaphthalen-2-one can be obtained and further processed using palladium-carbon catalysts under pressurized hydrogen conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Difluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluoronaphthalene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoronaphthaldehyde, while reduction can produce difluoronaphthalene.
Applications De Recherche Scientifique
1,8-Difluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism by which 1,8-Difluoronaphthalen-2-ol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in halogen bonding, affecting the compound’s overall behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
1,8-Dichloronaphthalene: Similar in structure but with chlorine atoms instead of fluorine.
1,8-Dibromonaphthalene: Contains bromine atoms at positions 1 and 8.
Naphthalen-2-ol: The parent compound without fluorine substitution.
Uniqueness: 1,8-Difluoronaphthalen-2-ol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C10H6F2O |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
1,8-difluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6F2O/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5,13H |
Clé InChI |
TYIIFCYTHSWMRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)C(=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


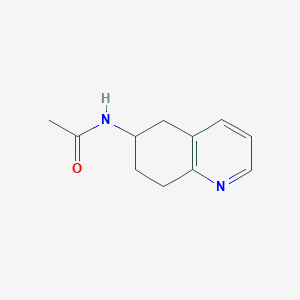
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
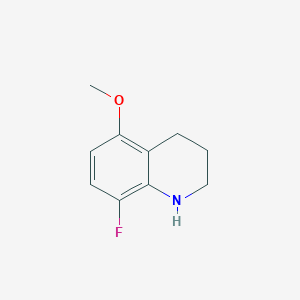
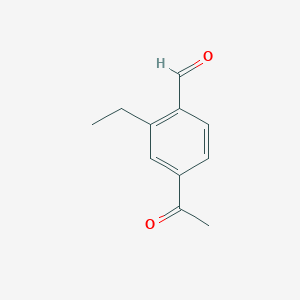

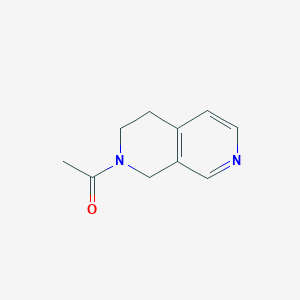
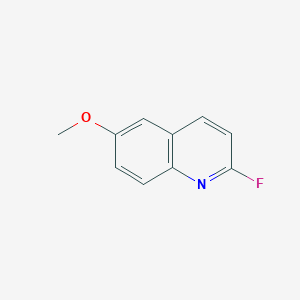
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)


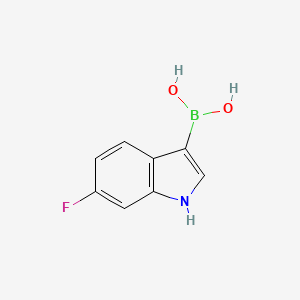
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)
